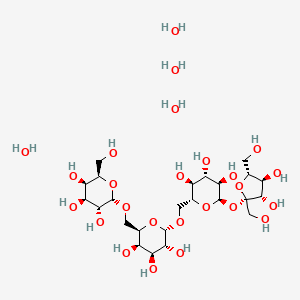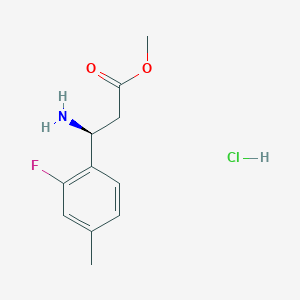
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is used in various scientific research applications, including drug discovery and development, pharmacology, and toxicology. It is commonly used as a reference compound in drug screening assays to evaluate the potency and selectivity of new drug candidates. It is also used to study the mechanism of action of various compounds and to identify potential drug targets.
Mechanism of Action
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). COMT is an enzyme that is involved in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound increases the levels of catecholamines in the brain and peripheral tissues.
Biochemical and Physiological Effects:
Methyl (this compound)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have analgesic effects and to reduce inflammation in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride in lab experiments is that it is a well-characterized compound with a known mechanism of action. It is also readily available and relatively inexpensive. One limitation is that it is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
Future Directions
There are several future directions for research involving Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride. One direction is to study its effects on other neurotransmitters and neuromodulators, such as serotonin and acetylcholine. Another direction is to investigate its potential therapeutic applications, such as in the treatment of Parkinson's disease or chronic pain. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Synthesis Methods
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is synthesized by reacting 2-fluoro-4-methylbenzaldehyde with L-alanine methyl ester hydrochloride. This reaction is catalyzed by a chiral catalyst, which produces the desired enantiomer. The resulting product is then hydrolyzed, and the hydrochloride salt is formed.
properties
IUPAC Name |
methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRDHAQJWFTAM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)
![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

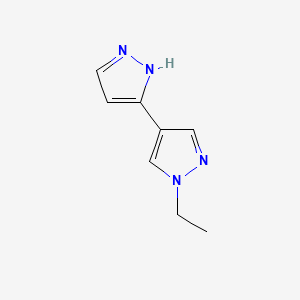


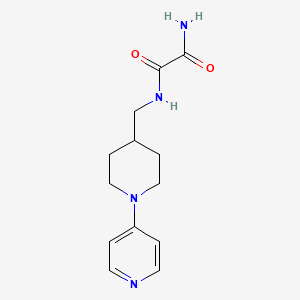
![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)
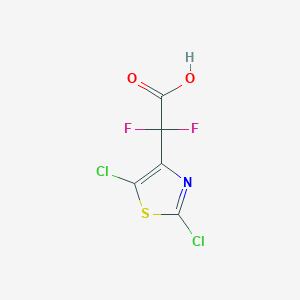

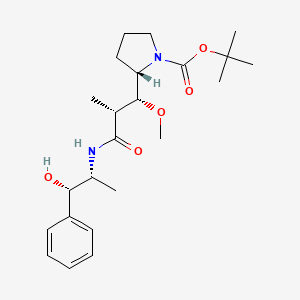
![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)
![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)
